molecular formula C11H15NO2 B2793292 N-[2-(4-Methylphenoxy)ethyl]acetamide CAS No. 313552-85-1

N-[2-(4-Methylphenoxy)ethyl]acetamide

Cat. No.: B2793292
CAS No.: 313552-85-1
M. Wt: 193.246
InChI Key: ZAPFOLMPTJGPGD-UHFFFAOYSA-N
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Description

N-[2-(4-Methylphenoxy)ethyl]acetamide is an organic compound characterized by its molecular structure, which includes a phenyl ring substituted with a methyl group and an acetamide group attached to an ethyl chain. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Esterification Reaction: The compound can be synthesized through the esterification of 4-methylphenol with ethylene oxide followed by acetylation.

  • Nucleophilic Substitution: Another method involves the nucleophilic substitution reaction of 4-methylphenol with ethyl chloride, followed by acetylation of the resulting ether.

Industrial Production Methods:

  • Batch Process: In an industrial setting, the compound is often produced using a batch process where raw materials are mixed in a reactor under controlled conditions.

  • Continuous Process: For large-scale production, a continuous process involving a fixed-bed reactor may be employed to ensure consistent quality and efficiency.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Nucleophiles like ammonia (NH₃) or amines can be used in substitution reactions.

Major Products Formed:

  • Oxidation Products: 4-Methylbenzoic acid, 4-methylbenzaldehyde.

  • Reduction Products: N-[2-(4-Methylphenoxy)ethyl]amine.

  • Substitution Products: Various amides and esters depending on the nucleophile used.

Scientific Research Applications

N-[2-(4-Methylphenoxy)ethyl]acetamide has several applications in scientific research:

  • Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: The compound can be used in biochemical assays to study enzyme inhibition and receptor binding.

  • Industry: It is utilized in the production of various chemical products, including polymers and coatings.

Mechanism of Action

The mechanism by which N-[2-(4-Methylphenoxy)ethyl]acetamide exerts its effects involves its interaction with specific molecular targets. The acetamide group can form hydrogen bonds with biological molecules, influencing their activity. The phenyl ring can interact with various receptors and enzymes, modulating their function.

Comparison with Similar Compounds

  • N-[2-(4-Methoxyphenoxy)ethyl]acetamide: Similar structure but with a methoxy group instead of a methyl group.

  • N-[2-(4-Chlorophenoxy)ethyl]acetamide: Similar structure but with a chlorine atom on the phenyl ring.

  • N-[2-(4-Nitrophenoxy)ethyl]acetamide: Similar structure but with a nitro group on the phenyl ring.

Uniqueness: N-[2-(4-Methylphenoxy)ethyl]acetamide is unique due to its specific substitution pattern on the phenyl ring, which influences its chemical reactivity and biological activity. The presence of the methyl group enhances its lipophilicity, potentially affecting its interaction with biological membranes.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[2-(4-methylphenoxy)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-9-3-5-11(6-4-9)14-8-7-12-10(2)13/h3-6H,7-8H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAPFOLMPTJGPGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCNC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Combine 5.0 g (0.046 mol) 4-methylphenol and 3.9 g (0.46 mol) 2-methyl-2-oxazoline under a nitrogen atmosphere and heat to 175° C. for 18 hours. After this time, cool the reaction mixture and add 50 mL of methylene chloride. Wash the organics with 3×10 mL of 10% potassium hydroxide, dry over sodium sulfate and remove the solvents to obtain the title compound.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two

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